13-O-对香豆酰伞形花内酯

描述

Natural product derived from plant source.

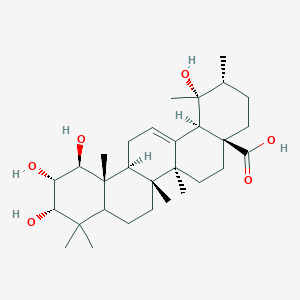

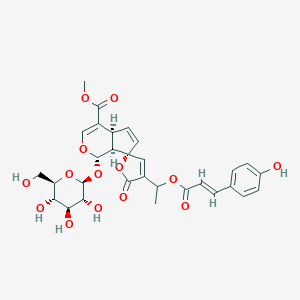

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate is a natural product found in Plumeria alba, Allamanda blanchetii, and other organisms with data available.

科学研究应用

抗白血病功效

该化合物对B细胞急性淋巴细胞白血病显示出有希望的抗白血病功效 . 它在B细胞急性淋巴细胞白血病(ALL)细胞系(NALM 6)、人肺癌细胞系(A549)、T细胞急性淋巴细胞白血病细胞系(MOLT4)和从正常供体中分离的PBMC中使用MTT法进行了测试 . 在NALM 6的情况下观察到强劲的抗增殖活性,其次是A549、MOLT4,而在PBMC的情况下观察到可忽略不计的活性 .

抗氧化特性

该化合物对其抗氧化特性进行了评估。 进行了像超氧化物自由基清除试验、一氧化氮自由基清除试验这样的抗氧化试验,在植物的甲醇和乙酸乙酯提取物上,这描绘了提取物的促氧化性质 .

3. 对细胞周期蛋白和Cdk蛋白的分子对接 该化合物针对五种不同的细胞周期蛋白和Cdk蛋白进行了分子对接,这些蛋白负责ALL . 这些化合物显示出令人满意的结果,并进一步检查了它们的药物可及性和ADMET特性 .

潜在的白血病药物候选者

基于这些结果,该化合物在未来可以被认为是一种潜在的白血病药物候选者 .

从夹竹桃属植物红花夹竹桃中分离

该化合物从红花夹竹桃的草本植物中分离出来<a aria-label="2: 5. 从夹竹桃属植物红花夹竹桃中分离" data-citationid="3428f437-6522-fd84-4057-ee60704b5dc0-26" h="ID=SERP,5017.1" href="https://www.

属性

IUPAC Name |

methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O14/c1-14(41-21(33)8-5-15-3-6-16(32)7-4-15)18-11-30(44-27(18)38)10-9-17-19(26(37)39-2)13-40-28(22(17)30)43-29-25(36)24(35)23(34)20(12-31)42-29/h3-11,13-14,17,20,22-25,28-29,31-32,34-36H,12H2,1-2H3/b8-5+/t14?,17-,20-,22-,23-,24+,25-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMGDNFDRNGGZ-FKYHQWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)OC(=O)C=CC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)OC(=O)/C=C/C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80416-52-0 | |

| Record name | Plumieride coumarate glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080416520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is so special about the β-glucosidase found in Plumeria obtusa that allows it to interact with plumieride coumarate glucoside?

A1: The β-glucosidase isolated from Plumeria obtusa exhibits high specificity for plumieride coumarate glucoside, its natural substrate. This specificity stems from the enzyme's preference for the glucosyl group attached to the C-7' position of the coumaryl moiety in the molecule [, ]. This enzyme shows limited activity towards other similar compounds, further highlighting its specialized role in the hydrolysis of plumieride coumarate glucoside.

Q2: What is the result of the interaction between plumieride coumarate glucoside and the β-glucosidase from Plumeria obtusa?

A2: The β-glucosidase from Plumeria obtusa catalyzes the hydrolysis of plumieride coumarate glucoside, breaking it down into 13-O-coumarylplumieride and a glucose molecule [, ]. This specific enzymatic activity suggests a potential role in plant metabolism or defense mechanisms involving these iridoid glycosides.

Q3: Beyond Plumeria obtusa, has plumieride coumarate glucoside been identified in any other plant species?

A3: Yes, research has identified plumieride coumarate glucoside in the flowers of Allamanda schotii alongside other iridoids like plumieride and plumeiride coumarate []. This finding suggests a potential chemotaxonomic relationship between Plumeria and Allamanda species and warrants further investigation into the distribution and potential biological roles of this compound in different plant families.

Q4: Are there any potential anti-cancer effects associated with compounds found in Plumeria alba?

A4: While the research primarily focuses on plumieride coumarate glucoside from Plumeria obtusa, a related compound, plumercine, found in Plumeria alba, has shown promising anti-leukemic effects in vitro against B cell acute lymphoblastic leukemia (ALL) []. In silico docking studies suggest plumercine's potential to interact with cyclins and cyclin-dependent kinases (Cdks), key regulators of the cell cycle, making it a potential candidate for further investigation as an anti-leukemic agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

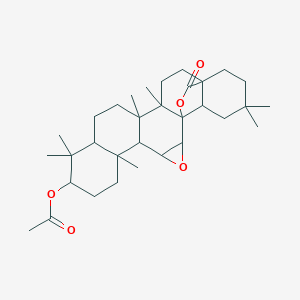

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)

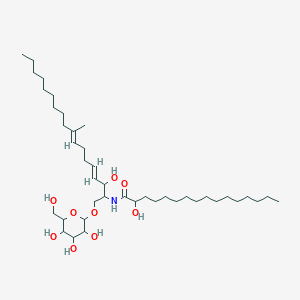

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

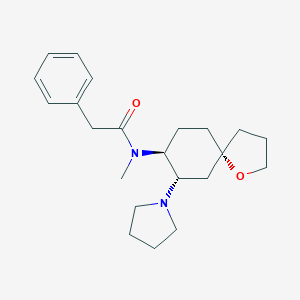

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)